molecular formula C9H9N3O B11917071 4-(Methylamino)-1,2-dihydrophthalazin-1-one

4-(Methylamino)-1,2-dihydrophthalazin-1-one

Cat. No.: B11917071
M. Wt: 175.19 g/mol
InChI Key: RQKCOAINJLUAOM-UHFFFAOYSA-N
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Description

4-(Methylamino)-1,2-dihydrophthalazin-1-one is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1,2-dihydrophthalazin-1-one typically involves the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of phthalazinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced phthalazinone derivatives.

    Substitution: Formation of various substituted phthalazinone derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Methylamino)-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one
  • 4-(Ethylamino)-1,2-dihydrophthalazin-1-one
  • 4-(Propylamino)-1,2-dihydrophthalazin-1-one

Uniqueness

4-(Methylamino)-1,2-dihydrophthalazin-1-one is unique due to its specific methylamino substitution, which imparts distinct chemical and physical properties. This

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-(methylamino)-2H-phthalazin-1-one

InChI

InChI=1S/C9H9N3O/c1-10-8-6-4-2-3-5-7(6)9(13)12-11-8/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

RQKCOAINJLUAOM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC(=O)C2=CC=CC=C21

Origin of Product

United States

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